7-Methoxy-3-methyl-2-quinolinamine
Overview
Description
7-Methoxy-3-methyl-2-quinolinamine is a heterocyclic aromatic compound that belongs to the quinoline family. It features a quinoline core structure with a methoxy group at the 7th position, a methyl group at the 3rd position, and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-2-quinolinamine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the aforementioned synthetic routes. These methods may include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-methyl-2-quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
7-Methoxy-3-methyl-2-quinolinamine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-2-quinolinamine involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological activities. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-Quinolinamine: Similar structure but with the amine group at the 8th position.
2-Methylquinoline: Lacks the methoxy and amine groups.
7-Methoxyquinoline: Lacks the methyl and amine groups
Uniqueness
7-Methoxy-3-methyl-2-quinolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
7-Methoxy-3-methyl-2-quinolinamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C_10H_10N_2O
- Molecular Weight: 174.20 g/mol
This compound features a quinoline backbone with a methoxy group at the 7-position and a methyl group at the 3-position, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing promising results. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Candida albicans | 32 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The following table details the IC50 values for various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast cancer) | 12 |
PC-3 (Prostate cancer) | 15 |
HeLa (Cervical cancer) | 10 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes: The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways: The compound affects various signaling pathways, including those related to p53 activation, which is crucial for tumor suppression.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against drug-resistant strains of bacteria. The compound was found to be effective against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than conventional antibiotics. This highlights its potential as an alternative treatment option in combating antibiotic resistance.
Case Study 2: Cancer Cell Line Studies
In a comprehensive study on breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its potential as a therapeutic agent for breast cancer.
Properties
IUPAC Name |
7-methoxy-3-methylquinolin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-5-8-3-4-9(14-2)6-10(8)13-11(7)12/h3-6H,1-2H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLHMNLNMGJYDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)N=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297639 | |
Record name | 7-Methoxy-3-methyl-2-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203506-31-4 | |
Record name | 7-Methoxy-3-methyl-2-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203506-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-3-methyl-2-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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